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Compound of Interest

Compound Name: RS102895 hydrochloride

Cat. No.: B1591295 Get Quote

Technical Support Center: RS102895
Hydrochloride
This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the off-target effects of RS102895
hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs)

are designed to address specific issues that may arise during experimentation.

Summary of On-Target and Off-Target Activities
RS102895 is a potent antagonist of the C-C chemokine receptor 2 (CCR2). However, it also

exhibits inhibitory activity against other receptors, which is crucial to consider when designing

experiments and interpreting data.[1][2][3][4][5]
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Target
Species/Syste
m

On-Target/Off-
Target

Potency (IC50) Reference

CCR2b
Human

recombinant
On-Target 360 nM [3][4][5]

CCR1
Human

recombinant

Off-Target (low

affinity)
17.8 µM [3][4][5]

α1a Adrenergic

Receptor
Human Off-Target 130 nM [1][2]

α1d Adrenergic

Receptor
Human Off-Target 320 nM [1][2]

5-HT1a Receptor Rat brain cortex Off-Target 470 nM [1][2]

Troubleshooting Guide
This guide addresses potential issues that may arise from the off-target effects of RS102895
hydrochloride.
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Observed Issue
Potential Cause (Off-Target

Effect)
Recommended Action

Unexpected cardiovascular

effects (e.g., changes in blood

pressure).

Inhibition of α1a and α1d

adrenergic receptors, which

are involved in

vasoconstriction.

1. Monitor cardiovascular

parameters in in vivo studies.

2. Use the lowest effective

concentration of RS102895 to

minimize off-target effects. 3.

Consider using a more

selective CCR2 antagonist if

cardiovascular effects are a

concern.

Anomalous neurological or

behavioral observations in

animal models.

Inhibition of the 5-HT1a

receptor, which plays a role in

mood, anxiety, and cognition.

1. Carefully observe and

record any behavioral changes

in animal subjects. 2. Include

appropriate control groups to

differentiate between on-target

and off-target neurological

effects. 3. If available, use a

CCR2 antagonist with a

different off-target profile for

comparison.

Inconsistent results in

chemotaxis assays.

RS102895 also blocks MCP-1-

stimulated calcium influx, a key

step in chemotaxis.[3][4][5]

The potency for inhibiting

calcium influx (IC50 = 32 nM)

is higher than for receptor

binding.[3][4][5]

1. Optimize the concentration

of RS102895 for chemotaxis

assays to ensure maximal

CCR2 inhibition with minimal

off-target impact. 2. Validate

findings using alternative

methods to measure cell

migration.

Variability in monocyte

recruitment inhibition in vivo.

RS102895 has a short half-life

of approximately one hour in

vivo.[6][7]

A single dose may be

insufficient.[6][7] A multi-dose

regimen (e.g., administration

every 6 hours) may be

necessary to maintain effective

plasma concentrations for
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blocking monocyte migration.

[6][7]

Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of RS102895 hydrochloride that I should be aware

of?

A1: The primary documented off-target effects of RS102895 hydrochloride are the inhibition of

human α1a and α1d adrenergic receptors, and the rat brain cortex 5-HT1a serotonin receptor.

[1][2][3][4][5] The IC50 values for these off-target interactions are 130 nM (α1a), 320 nM (α1d),

and 470 nM (5-HT1a), respectively.[1][2]

Q2: How does the off-target affinity of RS102895 for adrenergic and serotonin receptors

compare to its on-target affinity for CCR2?

A2: RS102895 is more potent at its off-targets, the α1a and α1d adrenergic receptors (IC50 of

130 nM and 320 nM), than at its intended target, CCR2 (IC50 of 360 nM).[1][2][3][4][5] Its

affinity for the 5-HT1a receptor (IC50 of 470 nM) is comparable to its on-target affinity.[1][2]

This highlights the importance of careful dose selection and data interpretation.

Q3: Can the off-target effects of RS102895 influence my experimental results?

A3: Yes. The inhibition of α1a and α1d adrenergic receptors can lead to cardiovascular side

effects, while interaction with the 5-HT1a receptor may produce neurological or behavioral

changes in animal models. These effects should be carefully monitored and controlled for in

your experiments.

Q4: What is the selectivity of RS102895 for CCR2 over CCR1?

A4: RS102895 is highly selective for CCR2 over CCR1. The IC50 for CCR1 is 17.8 µM, which

is approximately 50-fold higher than its IC50 for CCR2 (360 nM).[3][4][5]

Q5: Are there any known effects of RS102895 on other cellular processes besides receptor

antagonism?
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A5: RS102895 has been shown to block MCP-1-stimulated calcium influx with an IC50 of 32

nM.[3][4][5] This is an important consideration for functional assays that rely on calcium

signaling as a readout.

Experimental Protocols
The following are representative methodologies for assessing the on-target and off-target

activities of RS102895 hydrochloride. These protocols are generalized and may require

optimization for your specific experimental setup.

Radioligand Binding Assay for CCR2
This protocol is a general method to determine the binding affinity of RS102895 to the CCR2

receptor.

Cell Culture and Membrane Preparation:

Culture cells stably expressing the human CCR2b receptor (e.g., CHO or HEK293 cells).

Harvest the cells and homogenize them in a cold lysis buffer.

Centrifuge the homogenate to pellet the cell membranes.

Wash the membrane pellet and resuspend it in a binding buffer.

Binding Assay:

In a 96-well plate, add the cell membrane preparation.

Add a known concentration of a radiolabeled CCR2 ligand (e.g., [125I]-MCP-1).

Add varying concentrations of RS102895 hydrochloride.

Incubate the plate to allow for competitive binding.

Terminate the reaction by rapid filtration through a glass fiber filter to separate bound and

free radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis:

Calculate the percentage of specific binding at each concentration of RS102895.

Plot the percentage of specific binding against the log concentration of RS102895.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Representative Radioligand Binding Assay for α-
Adrenergic and 5-HT1a Receptors
This protocol outlines a general procedure for evaluating the off-target binding of RS102895 to

α-adrenergic and 5-HT1a receptors.

Membrane Preparation:

Use commercially available cell membranes from cell lines stably expressing the human

α1a, α1d, or rat 5-HT1a receptors. Alternatively, prepare membranes from tissues known

to express these receptors (e.g., rat brain cortex for 5-HT1a).

Binding Assay:

The assay procedure is similar to the CCR2 binding assay.

Use appropriate radioligands for each receptor:

α1a/α1d: [3H]-Prazosin

5-HT1a: [3H]-8-OH-DPAT (agonist) or [3H]-MPPF (antagonist)

Incubate the membranes with the radioligand and a range of RS102895 concentrations.

Separate bound and free radioligand by filtration.

Quantify radioactivity.

Data Analysis:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate IC50 values as described for the CCR2 binding assay.

Visualizations
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Caption: On- and off-target signaling pathways of RS102895.
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Start: Hypothesis of Off-Target Effects
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Caption: Workflow for assessing off-target effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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